

Application Notes: In Vitro Kinase Assay for Measuring Nek7-IN-1 IC50

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Compound of Interest

Compound Name: Nek7-IN-1

Cat. No.: B15583976

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Introduction

NIMA-related kinase 7 (Nek7) is a serine/threonine kinase that plays crucial roles in fundamental cellular processes, including mitotic spindle formation, cytokinesis, and inflammasome activation.[1][2][3] Specifically, Nek7 is an essential component for the activation of the NLRP3 inflammasome, a key player in the innate immune response.[1][4][5] Dysregulation of Nek7 activity is implicated in various diseases, such as cancer and inflammatory conditions, making it an attractive therapeutic target.[1][2] **Nek7-IN-1** is an inhibitor of Nek7 with a reported IC50 of less than 100 nM.[6] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in drug discovery, providing a quantitative measure of a compound's potency.[7]

This document provides a detailed protocol for determining the IC50 of **Nek7-IN-1** against recombinant human Nek7 kinase using the ADP-Glo™ Kinase Assay, a robust and sensitive luminescence-based method.

Assay Principle

The ADP-Glo™ Kinase Assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9] The assay is performed in two steps:

- **Kinase Reaction & ATP Depletion:** The Nek7 kinase reaction is performed in the presence of a substrate and ATP. After the reaction, the ADP-Glo™ Reagent is added to terminate the

kinase reaction and deplete the remaining ATP.[\[10\]](#)

- ADP Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is used by a thermostable luciferase to produce a light signal that is directly proportional to the amount of ADP produced and, therefore, to the Nek7 kinase activity.[\[8\]](#)[\[10\]](#)[\[11\]](#)

The inhibitory effect of **Nek7-IN-1** is determined by measuring the reduction in the luminescent signal in the presence of increasing concentrations of the compound.

Experimental Protocols

Materials and Reagents

- Recombinant Human Nek7 Kinase (e.g., BPS Bioscience, Cat. #78850)
- **Nek7-IN-1** (e.g., MedchemExpress, Cat. #HY-169933)
- Kinase Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate[\[12\]](#))
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)
- Ultra Pure ATP (Promega)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- DMSO (Dimethyl sulfoxide)
- White, opaque 384-well or 96-well assay plates
- Multichannel pipettes
- Plate-reading luminometer

Protocol

1. Reagent Preparation

- **Nek7-IN-1** Serial Dilutions:

- Prepare a 10 mM stock solution of **Nek7-IN-1** in 100% DMSO.
- Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. For a typical IC₅₀ curve, concentrations might range from 100 µM to 0.005 µM.
- Further dilute this series in the Kinase Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%.
- Enzyme Preparation:
 - Thaw the recombinant Nek7 enzyme on ice.
 - Dilute the enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range (typically low nanomolar range).
- Substrate/ATP Mixture:
 - Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near its K_m for Nek7 to accurately determine the potency of ATP-competitive inhibitors.

2. Assay Procedure (25 µL Reaction Volume Example)

- Compound Plating: Add 5 µL of the serially diluted **Nek7-IN-1** or DMSO vehicle (for 0% and 100% activity controls) to the wells of a white, opaque assay plate.
- Enzyme Addition: Add 10 µL of the diluted Nek7 enzyme solution to all wells except the "no enzyme" background control wells. Add 10 µL of Kinase Assay Buffer to the background wells.
- Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Reaction Initiation: Add 10 µL of the Substrate/ATP mixture to all wells to start the kinase reaction.

- Kinase Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <30%).
- Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[13]
- Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[13]
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis

- Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
- Normalization:
 - The "DMSO only" wells (no inhibitor) represent 100% kinase activity.
 - The highest inhibitor concentration (or a control with a known potent inhibitor) represents 0% activity.
 - Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = $100 * (1 - (\text{Signal_Inhibitor} / \text{Signal_DMSO}))$
- IC50 Calculation:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.[7]
 - Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope, also known as a four-parameter logistic (4PL) fit).[14][15]
 - The IC50 is the concentration of the inhibitor that results in 50% inhibition of kinase activity. Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.[16]

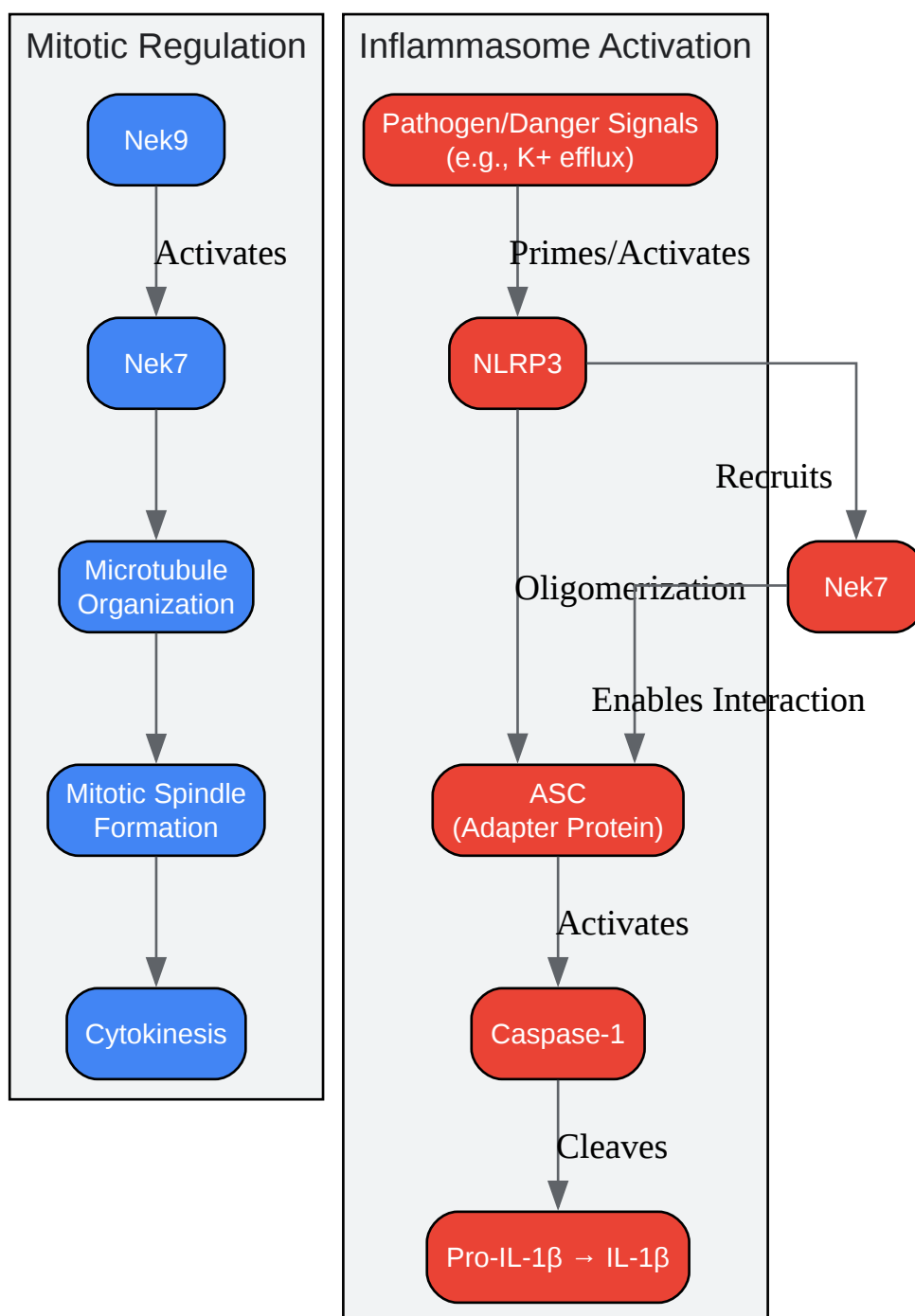
Data Presentation

The quantitative data from the experiment should be summarized in a clear, tabular format.

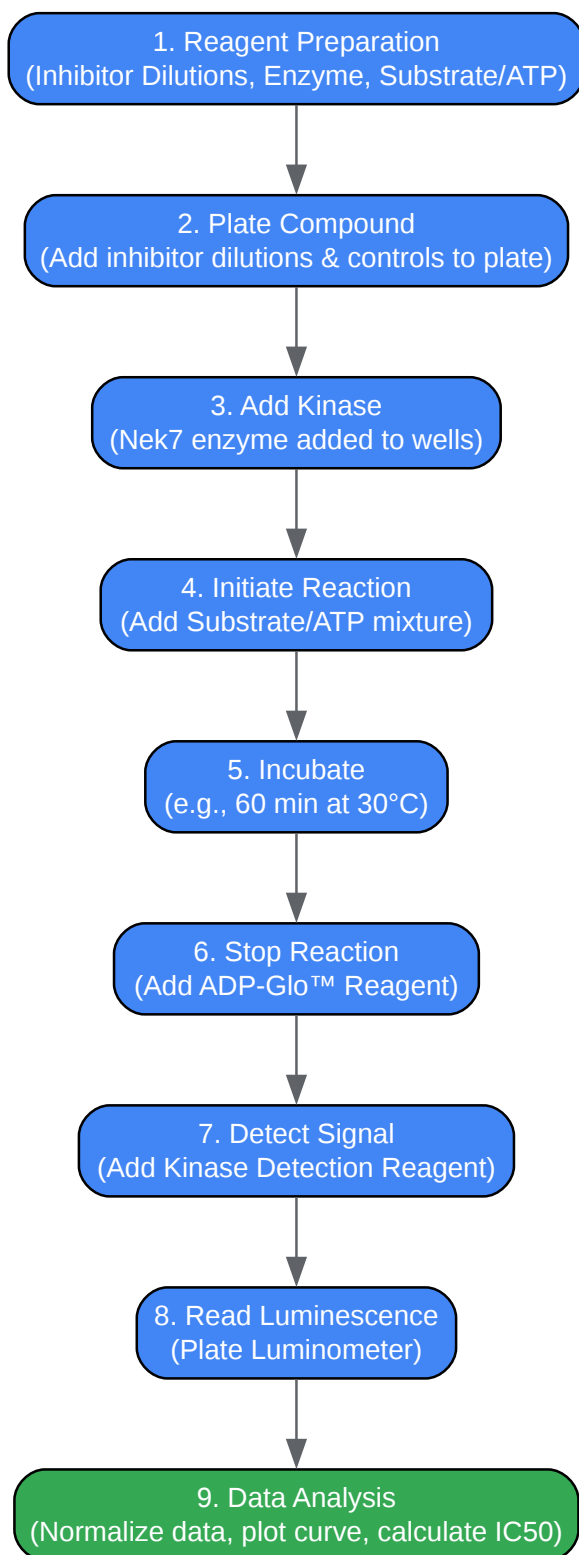
Nek7-IN-1 [μM]	Log [M]	Avg. Luminescence (RLU)	Standard Deviation	% Activity
10.0000	-5.00	1,520	110	0.5%
3.3300	-5.48	1,615	150	1.1%
1.1100	-5.95	2,890	250	9.0%
0.3700	-6.43	9,540	870	52.8%
0.1230	-6.91	15,670	1,230	93.3%
0.0410	-7.39	16,500	1,400	98.7%
0.0137	-7.86	16,810	1,510	100.7%
0.0046	-8.34	16,750	1,480	100.3%
0.0000 (DMSO)	N/A	16,700	1,350	100.0%
No Enzyme	N/A	1,450	95	0.0%

Table 1: Example data for **Nek7-IN-1** IC50 determination. RLU values are hypothetical. % Activity is calculated relative to DMSO (100%) and No Enzyme (0%) controls.

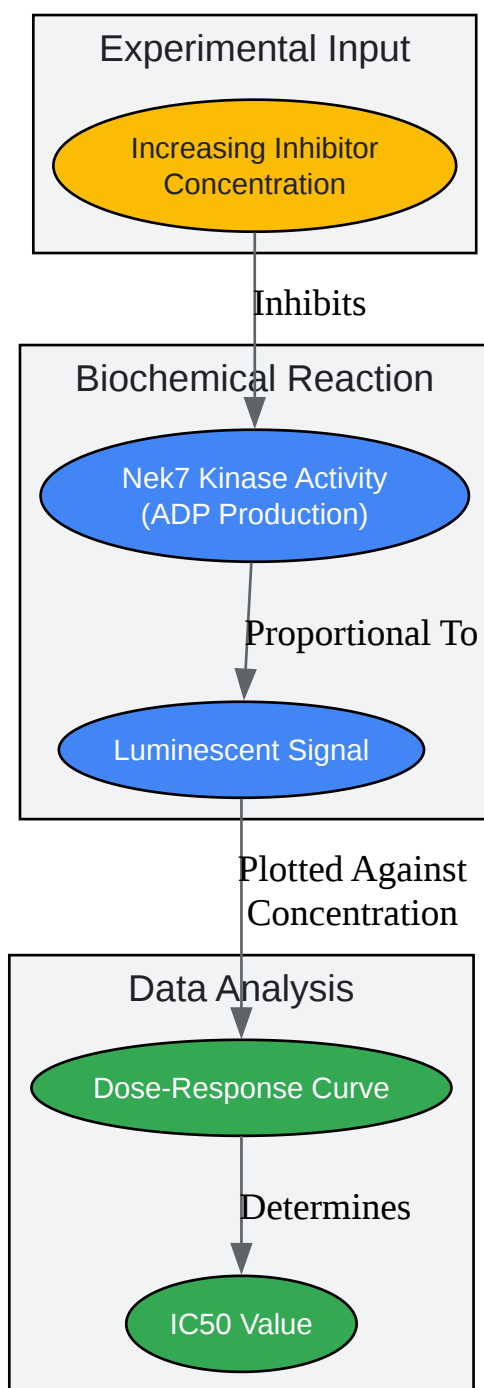
Visualizations



Simplified Nek7 Signaling Pathways



In Vitro Kinase Assay Workflow for IC50 Determination

Logic of IC₅₀ Determination[Click to download full resolution via product page](#)

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